molecular formula C14H21NO B1596290 2-Phenyl-3-piperidin-1-yl-propan-1-ol CAS No. 802559-15-5

2-Phenyl-3-piperidin-1-yl-propan-1-ol

Cat. No.: B1596290
CAS No.: 802559-15-5
M. Wt: 219.32 g/mol
InChI Key: SKVSDAJJKLVHSG-UHFFFAOYSA-N
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Description

2-Phenyl-3-piperidin-1-yl-propan-1-ol is a chemical compound that belongs to the class of piperidines. It is characterized by a piperidine ring attached to a phenyl group and a propanol chain. This compound is known for its applications in medicinal chemistry, particularly in the treatment of neurological disorders such as Parkinson’s disease.

Biochemical Analysis

Biochemical Properties

2-Phenyl-3-piperidin-1-yl-propan-1-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with muscarinic receptors, acting as an antagonist . This interaction is crucial in modulating cholinergic signaling pathways, which are involved in various physiological processes. The compound’s ability to bind to these receptors and inhibit their activity makes it a valuable tool in studying cholinergic neurotransmission and its associated biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving acetylcholine . This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound’s antagonistic action on muscarinic receptors can result in altered intracellular calcium levels, affecting various cellular processes such as muscle contraction, neurotransmitter release, and metabolic enzyme activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its binding interactions with muscarinic receptors . By binding to these receptors, it prevents the activation of the receptor by acetylcholine, thereby inhibiting downstream signaling pathways. This inhibition can lead to a decrease in the production of second messengers such as cyclic AMP and inositol triphosphate, ultimately affecting cellular responses. Additionally, the compound may influence gene expression by modulating transcription factors involved in cholinergic signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in receptor sensitivity and downstream signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates cholinergic signaling without causing significant adverse effects . At higher doses, it may induce toxic effects, including disruptions in normal physiological processes and potential neurotoxicity. Threshold effects have been observed, where a specific dosage range elicits the desired biochemical response without causing harm to the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes responsible for its biotransformation . The compound undergoes hydroxylation and other phase I metabolic reactions, leading to the formation of metabolites that may retain biological activity. These metabolic processes are crucial for the compound’s clearance from the body and its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as muscarinic receptors, where it exerts its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of this compound is primarily within the plasma membrane, where it interacts with muscarinic receptors . This localization is essential for its activity, as it allows the compound to effectively modulate receptor function. Additionally, post-translational modifications and targeting signals may influence the compound’s distribution to specific cellular compartments, further affecting its biochemical properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-piperidin-1-yl-propan-1-ol typically involves a Mannich reaction. This reaction uses acetophenone, formaldehyde, and piperidine as starting materials. The reaction proceeds under acidic conditions to form the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-3-piperidin-1-yl-propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

    Oxidation: Formation of 2-Phenyl-3-piperidin-1-yl-propan-1-one.

    Reduction: Formation of 2-Phenyl-3-piperidin-1-yl-propane.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

2-Phenyl-3-piperidin-1-yl-propan-1-ol has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Phenyl-3-piperidin-1-yl-propan-1-ol is unique due to its specific structure, which allows it to effectively interact with muscarinic receptors. Its combination of a piperidine ring, phenyl group, and propanol chain provides a distinct pharmacological profile compared to other similar compounds.

Properties

IUPAC Name

2-phenyl-3-piperidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c16-12-14(13-7-3-1-4-8-13)11-15-9-5-2-6-10-15/h1,3-4,7-8,14,16H,2,5-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVSDAJJKLVHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276808
Record name 2-Phenyl-3-piperidin-1-yl-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802559-15-5
Record name 2-Phenyl-3-piperidin-1-yl-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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